Delta(3)-Cefotiam is a semi-synthetic broad-spectrum antibiotic belonging to the cephalosporin class, which is characterized by its ability to inhibit bacterial cell wall synthesis. This compound is particularly effective against a variety of Gram-positive and Gram-negative bacteria. Delta(3)-Cefotiam is derived from cephalosporin C, which is produced through the fermentation of the fungus Acremonium. The compound's structure features a beta-lactam ring, a hallmark of beta-lactam antibiotics, which plays a critical role in its mechanism of action by mimicking the structure of the D-alanyl-D-alanine portion of bacterial cell wall precursors .
Delta(3)-Cefotiam is classified under the broader category of cephalosporins, specifically as a third-generation cephalosporin antibiotic. This classification indicates its enhanced activity against Gram-negative bacteria compared to earlier generations. The compound is synthesized through chemical modifications of 7-aminocephalosporanic acid, which serves as a key intermediate in the production of various cephalosporin antibiotics .
The synthesis of delta(3)-Cefotiam typically involves several steps:
The industrial production often utilizes fermentation processes followed by chemical synthesis to optimize yield and minimize costs .
Delta(3)-Cefotiam's molecular structure can be represented by its molecular formula . The structure includes:
Delta(3)-Cefotiam participates in various chemical reactions typical for beta-lactam antibiotics:
These reactions are crucial for understanding both the stability and reactivity of delta(3)-Cefotiam in pharmaceutical formulations .
The mechanism by which delta(3)-Cefotiam exerts its antibacterial effects involves:
This dual mechanism enhances its efficacy against a wide range of bacteria .
These properties are essential for formulating effective dosage forms and ensuring stability during storage .
Delta(3)-Cefotiam is primarily used in clinical settings for:
The compound's broad-spectrum activity makes it a valuable tool in both outpatient and inpatient settings for managing bacterial infections .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2